4-Chlorodec-5-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90370-35-7 |
|---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
4-chlorodec-5-ene |
InChI |
InChI=1S/C10H19Cl/c1-3-5-6-7-9-10(11)8-4-2/h7,9-10H,3-6,8H2,1-2H3 |
InChI Key |
FXYNRIVEAIJOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(CCC)Cl |
Origin of Product |
United States |
Stereochemical Aspects of 4 Chlorodec 5 Ene
Geometric Isomerism (E/Z Configuration) of the Dec-5-ene (B1669984) Moiety
The presence of the double bond between the fifth and sixth carbon atoms in the decene chain restricts rotation, leading to the possibility of geometric isomerism. studymind.co.uk This type of isomerism is described using the E/Z notation, which assigns priority to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. libretexts.orgchemguide.co.uk
(E)-4-Chlorodec-5-ene : The 'E' designation, from the German entgegen (opposite), indicates that the higher priority groups on each carbon of the double bond are on opposite sides. chemguide.co.ukpages.dev
(Z)-4-Chlorodec-5-ene : The 'Z' designation, from the German zusammen (together), signifies that the higher priority groups are on the same side of the double bond. chemguide.co.ukpages.dev
For 4-chlorodec-5-ene, the substituents on C-5 are a propyl group and a hydrogen atom, while on C-6 they are a butyl group and a hydrogen atom. According to CIP rules, the carbon-containing groups have higher priority than the hydrogen atoms. Therefore, the relative orientation of the propyl and butyl groups determines the E/Z configuration.
The ratio of E to Z isomers produced in the synthesis of this compound is influenced by several factors, primarily related to the reaction mechanism and conditions.
Reaction Pathway : The specific synthetic route employed plays a crucial role. For instance, elimination reactions, such as dehydrohalogenation or dehydration, can lead to mixtures of E and Z isomers. The stereochemical outcome often depends on the transition state geometry.
Thermodynamic vs. Kinetic Control : The reaction conditions can favor either the thermodynamically more stable isomer or the kinetically favored product. Often, the trans (E) isomer is more stable due to reduced steric hindrance, but the cis (Z) isomer may form faster under certain conditions.
Catalyst and Reagents : In catalyzed reactions, such as alkene metathesis, the choice of catalyst can significantly influence the E/Z selectivity. Similarly, the nature of the base in elimination reactions can affect the isomer ratio.
Temperature : Temperature can influence the equilibrium between the E and Z isomers. arxiv.org Higher temperatures may allow for isomerization to the more stable form.
A study on the E/Z isomerization of acylhydrazones showed that the process is highly dependent on the stabilization of the isomers through factors like intramolecular hydrogen bonds and electronic/steric effects. mdpi.com
Separating and characterizing a mixture of E and Z isomers of this compound requires specialized techniques due to their similar physical properties.
Separation Methods:
Chromatography :
Column Chromatography : This is a common method for separating E/Z isomers. The separation is based on the differential adsorption of the isomers onto a stationary phase. chemicalforums.com Silica gel impregnated with silver salts can be particularly effective for separating olefins. researchgate.netgoogle.com
Gas Chromatography (GC) : For volatile compounds like this compound, GC can be used for both separation and quantification of the E/Z isomer ratio. numberanalytics.com
High-Performance Liquid Chromatography (HPLC) : HPLC with a suitable stationary phase can also be employed for the separation of geometric isomers. researchgate.net
Crystallization : Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities and one isomer can be selectively crystallized from a solution. chemicalforums.comnumberanalytics.com
Derivatization : Converting the isomers into derivatives can create diastereomers with more distinct physical properties, facilitating separation. chemicalforums.com
Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for distinguishing between E and Z isomers. The coupling constants (J-values) of the vinylic protons and the chemical shifts of the carbons in the double bond are typically different for the two isomers.
Infrared (IR) Spectroscopy : The C-H out-of-plane bending vibrations can sometimes be used to differentiate between E and Z isomers.
Mass Spectrometry (MS) : While mass spectra of E and Z isomers are often very similar, fragmentation patterns can sometimes show subtle differences.
A recent study demonstrated the successful separation of E/Z isomers of aromatic-substituted tetraphenylethylene (B103901) derivatives using common column chromatography, with characterization confirmed by single-crystal analysis, mass spectrometry, and NMR spectroscopy. rsc.org
Chiral Center at C-4 and R/S Configuration
The carbon atom at the fourth position (C-4) of this compound is bonded to four different groups: a chlorine atom, a hydrogen atom, a propyl group, and a pentenyl group. This makes C-4 a chiral center, also known as a stereocenter. youtube.comsavemyexams.com The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.org
The absolute configuration of the chiral center at C-4 is assigned as either R or S using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.orglibretexts.org
Steps for Assigning R/S Configuration:
Assign Priorities : The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the chiral carbon. chemistrysteps.comlibretexts.org
Priority 1: Chlorine (higher atomic number)
Priority 2: The pentenyl group (first atom is carbon)
Priority 3: The propyl group (first atom is carbon)
Priority 4: Hydrogen (lowest atomic number)
To differentiate between the pentenyl and propyl groups, one must look at the atoms further down the chain.
Orient the Molecule : The molecule is oriented in space so that the lowest priority group (hydrogen) is pointing away from the viewer. libretexts.org
Determine the Direction : The direction of the path from the highest priority group (1) to the second highest (2) to the third highest (3) is determined. libretexts.org
If the direction is clockwise, the configuration is designated as R (from the Latin rectus, for right). libretexts.org
If the direction is counter-clockwise, the configuration is designated as S (from the Latin sinister, for left). libretexts.org
The combination of geometric isomerism and the chiral center results in four possible stereoisomers for this compound:
(4R, 5E)-4-Chlorodec-5-ene
(4S, 5E)-4-Chlorodec-5-ene
(4R, 5Z)-4-Chlorodec-5-ene
(4S, 5Z)-4-Chlorodec-5-ene
The (4R, 5E) and (4S, 5E) isomers are enantiomers of each other. Similarly, the (4R, 5Z) and (4S, 5Z) isomers are enantiomers. The relationship between any E isomer and any Z isomer is diastereomeric.
The synthesis of a specific stereoisomer of this compound requires stereoselective methods. msu.eduanu.edu.au
Enantioselective Synthesis : This aims to produce one enantiomer in excess over the other. ethz.ch This can be achieved by:
Using Chiral Catalysts : A chiral catalyst can create a chiral environment that favors the formation of one enantiomer.
Using Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. ethz.ch It is then removed in a later step.
Using Chiral Starting Materials : Starting with an enantiomerically pure precursor can lead to the formation of a specific stereoisomer of the product. ethz.ch
Diastereoselective Synthesis : This type of synthesis aims to produce one diastereomer in excess over the others. msu.edu For this compound, this would involve controlling both the configuration at C-4 and the geometry of the C=C double bond simultaneously.
For example, a reaction that creates the double bond might be designed to favor the E isomer, while another step that introduces the chlorine atom is controlled to produce the R configuration at C-4.
If a synthesis results in a racemic mixture (an equal mixture of enantiomers), it is necessary to separate them through a process called chiral resolution. wikipedia.orglibretexts.org
Common Chiral Resolution Techniques:
Formation of Diastereomeric Salts : The racemic mixture can be reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. wikipedia.orgminia.edu.eg Since diastereomers have different physical properties, they can be separated by methods like crystallization. numberanalytics.com The separated diastereomers can then be converted back to the individual enantiomers of this compound.
Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in an HPLC or GC column. numberanalytics.comnih.gov The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.
Enzymatic Resolution : Enzymes are chiral and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. numberanalytics.comminia.edu.eg
The following table summarizes the stereoisomers of this compound:
| Stereoisomer | Configuration at C-4 | Configuration at C-5=C-6 | Relationship |
| (4R, 5E)-4-Chlorodec-5-ene | R | E | Enantiomer of (4S, 5E) |
| (4S, 5E)-4-Chlorodec-5-ene | S | E | Enantiomer of (4R, 5E) |
| (4R, 5Z)-4-Chlorodec-5-ene | R | Z | Enantiomer of (4S, 5Z) |
| (4S, 5Z)-4-Chlorodec-5-ene | S | Z | Enantiomer of (4R, 5Z) |
| (4R, 5E) and (4R, 5Z) | R | E/Z | Diastereomers |
| (4S, 5E) and (4S, 5Z) | S | E/Z | Diastereomers |
| (4R, 5E) and (4S, 5Z) | R/S | E/Z | Diastereomers |
| (4S, 5E) and (4R, 5Z) | S/R | E/Z | Diastereomers |
Conformational Isomerism of this compound
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from rotation around the C3-C4 and C4-C5 single bonds. The relative orientations of the substituents around these bonds define the various staggered and eclipsed conformations. Due to the higher energy of eclipsed conformations, the molecule predominantly exists in staggered arrangements.
The key rotations to consider are around the C3-C4 bond, which positions the chlorine atom and the alkyl chain, and the C4-C5 bond, which orients the chloro-substituted carbon relative to the carbon-carbon double bond. The interplay of these rotations results in a complex potential energy surface with several local minima corresponding to stable conformers.
Rotational Barriers Around Single Bonds
The rotation around single bonds is not entirely free but is hindered by an energy barrier. This barrier is influenced by torsional strain (from eclipsing interactions) and steric hindrance between adjacent substituents. While specific experimental data for this compound is not available, the rotational barriers can be estimated based on values for analogous structures.
For the C3-C4 bond, the interactions are similar to those in 2-chlorobutane. The rotation will involve gauche and anti arrangements of the ethyl group (attached to C3) and the larger chlorovinyl group (attached to C4). For the C4-C5 bond, the rotation will be influenced by the allylic strain, which arises from the interaction between the substituent on the allylic carbon (C4) and the substituents on the double bond.
Below is a table of estimated rotational energy barriers for key bonds in this compound, based on data from analogous compounds.
| Bond Rotated | Interacting Groups | Estimated Barrier (kJ/mol) | Basis for Estimation |
| C3-C4 | Ethyl group vs. Chlorovinyl group | 15 - 25 | Based on substituted butanes, accounting for the larger size of the chlorovinyl group. |
| C4-C5 | Chlorine atom vs. Pentyl group | 10 - 20 | Based on allylic strain principles in substituted propenes. |
These values are estimations and the actual barriers may vary.
Influence of Steric and Electronic Effects on Conformation
The relative stability of the different conformers of this compound is determined by a combination of steric and electronic effects.
Steric Effects: Steric hindrance, or van der Waals repulsion, occurs when bulky groups are forced into close proximity. In the case of this compound, gauche conformations around the C3-C4 bond will experience steric strain between the ethyl group and the chlorovinyl group. The anti-periplanar conformation, where these bulky groups are 180° apart, is generally the most sterically favored.
Electronic Effects: Electronic effects can also play a crucial role in determining conformational preferences.
Gauche Effect: In some cases, a gauche conformation may be stabilized by electronic factors. For a molecule like 1,2-dichloroethane, the gauche form is slightly more stable in polar solvents due to a combination of hyperconjugation and dipole-dipole interactions. It is plausible that similar effects could influence the C3-C4 bond conformation in this compound.
Hyperconjugation: The stability of certain conformers can be enhanced by hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For the C4-C5 bond, hyperconjugation between the C-H or C-Cl sigma bonds on C4 and the pi* anti-bonding orbital of the C=C double bond can stabilize specific orientations.
The following table summarizes the key steric and electronic effects influencing the conformation of this compound.
| Effect | Description | Influenced Bond | Favored Conformation |
| Steric Hindrance | Repulsion between bulky groups. | C3-C4 | Anti-periplanar |
| Gauche Effect | Potential stabilization of gauche conformers due to electronic interactions. | C3-C4 | Gauche |
| Hyperconjugation | Electron delocalization from sigma to pi* orbitals. | C4-C5 | Conformations that allow for optimal orbital overlap. |
Interconversion Dynamics of Conformers
The different conformers of this compound are in a constant state of rapid interconversion at room temperature. The rate of this interconversion is dependent on the height of the rotational energy barriers between the conformers. Given the estimated barriers of 10-25 kJ/mol, the interconversion is extremely fast, occurring on the timescale of nanoseconds to picoseconds.
This dynamic equilibrium means that the properties of a sample of this compound are a weighted average of the properties of all the populated conformers. The population of each conformer is determined by its relative free energy according to the Boltzmann distribution. The lower the energy of a conformer, the higher its population at equilibrium.
Reaction Mechanisms and Reactivity of 4 Chlorodec 5 Ene
Electrophilic Addition Reactions to the C=C Double Bond
Electrophilic addition is a characteristic reaction of alkenes. The electron-rich double bond of 4-Chlorodec-5-ene will readily react with electrophiles. This process typically involves a two-step mechanism where the electrophile first attacks the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product.
When an unsymmetrical reagent like a hydrogen halide (H-X) adds across the unsymmetrical double bond of this compound, the reaction's regioselectivity becomes important. The outcome is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the vinylic carbon that already has the greater number of hydrogen atoms. jove.com This preference is due to the formation of the more stable carbocation intermediate.
In the case of this compound, the addition of an electrophile (E+) to the C5=C6 double bond can form two potential carbocations: one at C5 and one at C6. The stability of these carbocations dictates the major product.
Path A (Markovnikov): Addition of E+ to C6 forms a carbocation at C5.
Path B (Anti-Markovnikov): Addition of E+ to C5 forms a carbocation at C6.
Both C5 and C6 are secondary carbons, so the stability of the resulting carbocations will be similar. However, the presence of the electron-withdrawing chlorine atom at C4 can exert a destabilizing inductive effect on the nearby C5 carbocation. This effect, while transmitted through sigma bonds, might make the carbocation at C5 slightly less stable than the one at C6. uni-muenchen.denih.gov Consequently, the addition of the nucleophile would preferentially occur at C5, leading to the Markovnikov product.
Conversely, anti-Markovnikov addition can be achieved under specific conditions, such as the hydrobromination in the presence of peroxides, which proceeds via a radical mechanism. chemistrysteps.com In this case, the bromine radical adds first to form the more stable carbon radical, leading to the opposite regiochemical outcome.
Table 1: Predicted Regioselectivity in Electrophilic Additions to this compound
| Reaction | Reagent | Expected Major Product | Rationale |
|---|---|---|---|
| Hydrohalogenation | H-Cl | 4,5-Dichlorodecane | Follows Markovnikov's rule; formation of the more stable carbocation at C5, despite some inductive destabilization from the remote chloro group. |
| Hydration (acid-catalyzed) | H₂O, H⁺ | 4-Chlorodecan-5-ol | Follows Markovnikov's rule. |
Many addition reactions are stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product.
For example, the addition of halogens like Br₂ or Cl₂ to the double bond of this compound is expected to proceed via a cyclic halonium ion intermediate. libretexts.org The subsequent attack by the halide ion occurs from the side opposite to the bridging halogen (anti-addition). libretexts.org This results in the formation of a vicinal dihalide with a specific stereochemical arrangement. If the starting this compound is a specific stereoisomer (e.g., (Z) or (E)), the anti-addition will lead to a predictable mixture of stereoisomeric products (enantiomers or diastereomers). libretexts.org
Other reactions, like hydroboration-oxidation, result in syn-addition, where both the hydrogen and the hydroxyl group are added to the same face of the double bond.
Nucleophilic Substitution Reactions Involving the Chlorosubstituent
The chlorine atom at C4 is a good leaving group, making this position susceptible to nucleophilic substitution reactions. masterorganicchemistry.com As a secondary alkyl halide, this compound can undergo substitution via both SN1 and SN2 pathways, which often compete with E1 and E2 elimination reactions. masterorganicchemistry.comlibretexts.org
The specific pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile/base, and the solvent. masterorganicchemistry.com
SN2 Mechanism: This is a one-step, bimolecular process favored by strong, small nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). masterorganicchemistry.comkhanacademy.org The nucleophile performs a backside attack, leading to an inversion of stereochemistry at the C4 center. Steric hindrance around the reaction center can slow down or prevent SN2 reactions. youtube.com
SN1 Mechanism: This is a two-step, unimolecular process that proceeds through a carbocation intermediate. youtube.com It is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate. bingol.edu.trkhanacademy.org The formation of the secondary carbocation at C4 is the rate-determining step. masterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture of products if C4 is a chiral center. jove.com The proximity of the C5=C6 double bond could potentially stabilize the C4 carbocation through homoallylic participation, a non-classical carbocation interaction, potentially accelerating the SN1 rate. researchgate.netlibretexts.org
E2 Mechanism: This is a one-step, bimolecular elimination reaction favored by strong, bulky bases (e.g., tert-butoxide). libretexts.orgbrainkart.com The base removes a proton from a carbon adjacent to the leaving group (C3 or C5), while the leaving group departs simultaneously, forming a new double bond. This can lead to the formation of deca-3,5-diene or deca-2,4-diene.
E1 Mechanism: This is a two-step, unimolecular elimination that competes with the SN1 pathway, as they share the same carbocation intermediate. libretexts.org It is favored by heat and weak bases. libretexts.org
The outcome of the reaction of this compound with a nucleophile/base can be steered towards a desired product by carefully controlling the reaction conditions. brainkart.com Secondary alkyl halides are particularly sensitive to these conditions, often yielding a mixture of substitution and elimination products. libretexts.org
Table 2: Predicted Influence of Reaction Conditions on Pathways for this compound
| Condition | Favored Pathway | Rationale | Illustrative Reagent |
|---|---|---|---|
| Strong, non-bulky nucleophile; Polar aprotic solvent | SN2 | Strong nucleophile promotes bimolecular attack; aprotic solvent does not solvate the nucleophile heavily. brainkart.com | NaI in Acetone |
| Weak nucleophile; Polar protic solvent | SN1/E1 | Protic solvent stabilizes the carbocation intermediate; weak nucleophile cannot force an SN2 reaction. libretexts.org | Ethanol (B145695) (solvolysis) |
| Strong, bulky base; High temperature | E2 | Steric hindrance of the base disfavors substitution; heat favors elimination entropically. masterorganicchemistry.combrainkart.com | KOC(CH₃)₃ in tert-Butanol |
Pericyclic Reactions, including Ene Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound, possessing an alkene with allylic hydrogens (at C4 and C7), is a potential candidate for the ene reaction. wikipedia.orglibretexts.org
The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and another unsaturated compound (the "enophile"). organic-chemistry.org The reaction involves the transfer of the allylic hydrogen to the enophile, the formation of a new sigma bond, and a shift of the ene's double bond. wikipedia.org These reactions often require high temperatures, although they can be catalyzed by Lewis acids. organic-chemistry.orgbhu.ac.in
For this compound, an intramolecular ene reaction is conceivable, though likely requiring significant thermal energy. More commonly, it could react as the "ene" component with a suitable external enophile, such as maleic anhydride (B1165640) or a reactive carbonyl compound. In such a reaction, a hydrogen from either C4 or C7 would be transferred to the enophile, with the double bond shifting accordingly, and a new C-C bond forming between the enophile and either C5 or C6. The regioselectivity would be influenced by steric and electronic factors of both the ene and the enophile. bhu.ac.in
Thermal and Lewis Acid-Catalyzed Ene Reactions
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). wikipedia.org In this context, this compound can act as the ene component, utilizing the allylic hydrogens on C-7.
Thermal Ene Reactions: These reactions typically require high temperatures to proceed. wikipedia.org The reaction involves the transfer of an allylic hydrogen from this compound to an enophile, with a concurrent shift of the double bond and the formation of a new sigma bond. The high thermal energy is necessary to overcome the activation barrier of the concerted, cyclic transition state. However, these conditions can also lead to side reactions. wikipedia.org
Lewis Acid-Catalyzed Ene Reactions: The scope and utility of the ene reaction are significantly expanded through the use of Lewis acid catalysts. Lewis acids function by coordinating to the enophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and making it more electrophilic. wikipedia.org This complexation accelerates the reaction, allowing it to proceed under much milder conditions than thermal variants. wikipedia.org Common Lewis acids for this purpose include alkylaluminum halides like diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl). wikipedia.org
Quantum chemical studies have shown that Lewis acid catalysis can decrease the activation barrier by up to 25 kcal/mol. nih.gov This acceleration is primarily attributed to a reduction in the Pauli repulsion between the interacting orbitals of the reactants in a more asynchronous transition state. nih.gov
| Catalyst Type | Typical Conditions | Key Advantages |
| Thermal | High temperatures (150-300 °C) | No catalyst required |
| Lewis Acid | Low temperatures (-78 °C to RT) | Higher reaction rates, increased selectivity, milder conditions |
Intramolecular Ene Cyclizations
Intramolecular ene reactions (IMERs) of appropriately substituted chloroalkenes can provide a powerful method for the synthesis of cyclic structures. For a molecule like this compound to undergo an intramolecular ene reaction, it would first need to be functionalized with an enophile group tethered to the carbon backbone. The geometric constraints of the tether dictate the feasibility and outcome of the cyclization. wikipedia.org
These reactions are classified based on the connection point of the tether linking the ene and enophile moieties. wikipedia.org The cyclization can be promoted thermally or, more commonly, with Lewis acids to achieve higher selectivity and yield under milder conditions. rsc.orgnih.gov Organocatalysts, such as phosphoric acid derivatives, have also been developed to facilitate intramolecular carbonyl-ene reactions, producing five- and six-membered carbocyclic and heterocyclic rings. nih.gov The success of such a cyclization depends on the length and flexibility of the tether, which must allow the reacting groups to achieve the necessary geometry for the cyclic transition state.
Radical Reactions of Chloroalkenes
The presence of both an alkene and an allylic chloride makes this compound a candidate for various radical-mediated transformations.
Free Radical Addition Mechanisms
Free-radical addition to the double bond of this compound proceeds via a radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. wikipedia.org This process is often initiated by peroxides, which, upon heating or exposure to UV light, generate radicals. libretexts.org
Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals. This radical then abstracts a hydrogen from a reagent like HBr to generate a bromine radical. libretexts.org
Propagation: The bromine radical adds to the C=C double bond of this compound. This addition occurs regioselectively at the carbon atom that results in the formation of the more stable carbon radical intermediate. libretexts.org For the dec-5-ene (B1669984) bond, addition at either C-5 or C-6 would lead to a secondary radical, so a mixture of products might be expected. The resulting carbon radical then abstracts a hydrogen from another molecule of HBr, forming the final product and regenerating a bromine radical to continue the chain. wikipedia.org
Termination: The reaction ceases when two radical species combine. wikipedia.org
A key feature of this mechanism is its regioselectivity, which is typically anti-Markovnikov. wikipedia.orgpharmaguideline.com This is because the initial radical addition is governed by the formation of the most stable intermediate radical, which is often at the more substituted carbon, leaving the hydrogen to add to the less substituted carbon in the subsequent step. wikipedia.org
Radical Substitution at Vinylic or Allylic Positions
While radical addition to the double bond is a common pathway, radical substitution can also occur, particularly at the allylic positions. The C-H bonds at positions allylic to a double bond are weaker than typical sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized allylic radical. libretexts.orgcsbsju.edu In this compound, the hydrogens at C-4 and C-7 are allylic.
The competition between radical addition and substitution is heavily influenced by reaction conditions, especially the concentration of the halogen. libretexts.org
High Halogen Concentration: Favors electrophilic addition across the double bond.
Low Halogen Concentration: Favors radical substitution at the allylic position. libretexts.org
A low concentration of halogen can be maintained by using reagents like N-bromosuccinimide (NBS) for bromination or by performing chlorination at high temperatures in the gas phase. libretexts.orglibretexts.org The mechanism involves the abstraction of an allylic hydrogen by a halogen radical to form a resonance-stabilized allylic radical. This radical then reacts with a halogen molecule (e.g., Cl₂) to yield the allylic halide product and a new halogen radical, propagating the chain. libretexts.org Given that the C-4 position is already chlorinated, radical substitution would preferentially occur at the C-7 position.
| Position | Bond Type | Relative Reactivity in Radical Substitution | Reason |
| Vinylic (C-5, C-6) | C-H (sp²) | Low | High bond dissociation energy |
| Allylic (C-4, C-7) | C-H (sp³) | High | Resonance stabilization of the resulting radical libretexts.org |
| Alkylic | C-H (sp³) | Moderate | Lower bond dissociation energy than vinylic C-H |
Oxidative Transformations of the Alkene Moiety
The electron-rich double bond in this compound is susceptible to various oxidative reactions.
Epoxidation Reactions
Epoxidation is the conversion of the alkene functional group into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. This transformation is most commonly achieved using a peroxy acid (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.comlibretexts.org
The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. organicchemistrytutor.comchemistrysteps.com Both new carbon-oxygen bonds are formed simultaneously on the same face of the double bond, resulting in a syn-addition. libretexts.org This stereospecificity means that the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. chemistrysteps.com
A cis-4-Chlorodec-5-ene would yield a cis-epoxide.
A trans-4-Chlorodec-5-ene would yield a trans-epoxide.
The reaction is driven by the formation of a stable carboxylic acid byproduct and the release of ring strain in the final epoxide compared to the transition state. Epoxides are valuable synthetic intermediates because they can be opened by various nucleophiles under either acidic or basic conditions to introduce new functional groups. libretexts.orgpearson.com
Di-hydroxylation Pathways
The di-hydroxylation of an alkene involves the addition of two hydroxyl groups across the double bond, resulting in a vicinal diol. For this compound, this transformation would target the C5-C6 double bond. The stereochemical outcome of this reaction is highly dependent on the chosen reagents.
Syn-dihydroxylation: The use of osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) is expected to result in syn-addition of the hydroxyl groups, meaning they add to the same face of the double bond. masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. libretexts.orglibretexts.org Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄. masterorganicchemistry.comwikipedia.org This method is generally high-yielding and stereospecific. masterorganicchemistry.com
Anti-dihydroxylation: An anti-addition, where the hydroxyl groups add to opposite faces of the double bond, can be achieved through a two-step process involving epoxidation followed by acid-catalyzed ring-opening. libretexts.orglibretexts.org The initial epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would form an epoxide. Subsequent treatment with aqueous acid would lead to nucleophilic attack by water on the protonated epoxide, resulting in the anti-diol. libretexts.orglibretexts.org
The presence of the chlorine atom at the allylic position (C4) may influence the reaction rate and regioselectivity, although for di-hydroxylation of the double bond, this effect is generally modest.
| Transformation | Reagent System | Expected Product | Stereochemistry |
|---|---|---|---|
| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 4-Chlorodecane-5,6-diol | Syn |
| Syn-dihydroxylation | KMnO₄ (cold, dilute), NaOH | 4-Chlorodecane-5,6-diol | Syn |
| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | 4-Chlorodecane-5,6-diol | Anti |
Oxidative Cleavage Reactions
Oxidative cleavage reactions break the carbon-carbon double bond of an alkene, typically forming two carbonyl-containing fragments. masterorganicchemistry.com For this compound, the C5-C6 double bond would be cleaved.
The most common method for oxidative cleavage is ozonolysis, which involves reacting the alkene with ozone (O₃) followed by a workup step that determines the final products. libretexts.orglibretexts.org
Reductive Workup: Treatment of the intermediate ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal in water, will yield aldehydes and/or ketones. masterorganicchemistry.com For this compound, this would be expected to produce 2-chlorohexanal (B7902214) and butanal.
Oxidative Workup: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any initially formed aldehydes will be further oxidized to carboxylic acids. masterorganicchemistry.com In the case of this compound, this would yield 2-chlorohexanoic acid and butanoic acid.
Another strong oxidizing agent capable of cleaving the double bond is hot, concentrated potassium permanganate (KMnO₄). This method directly produces carboxylic acids and/or ketones.
| Reagent System | Workup | Expected Products |
|---|---|---|
| 1. O₃ 2. (CH₃)₂S | Reductive | 2-Chlorohexanal and Butanal |
| 1. O₃ 2. H₂O₂ | Oxidative | 2-Chlorohexanoic acid and Butanoic acid |
| KMnO₄ (hot, conc.), H₃O⁺ | Oxidative | 2-Chlorohexanoic acid and Butanoic acid |
Reductive Transformations of this compound
Reductive transformations of this compound can target either the alkene functional group or the carbon-chlorine bond. The selectivity of these reactions depends on the choice of reducing agent and reaction conditions.
Hydrogenation of the Double Bond
Catalytic hydrogenation is a standard method for reducing carbon-carbon double bonds to single bonds. This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst.
For this compound, the hydrogenation of the C5-C6 double bond would yield 4-chlorodecane. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on alumina (B75360) (Rh/Al₂O₃). The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere.
A key consideration in the hydrogenation of haloalkenes is the potential for a competing side reaction: hydrogenolysis of the carbon-halogen bond. This would result in the formation of decane. The choice of catalyst can influence the selectivity. Rhodium on alumina has been reported to be a superior catalyst for the selective hydrogenation of vinylic or allylic halogen-substituted olefins to haloalkanes with reduced hydrogenolysis.
| Catalyst | Reagent | Primary Product | Potential Byproduct |
|---|---|---|---|
| Pd/C | H₂ | 4-Chlorodecane | Decane |
| PtO₂ (Adam's catalyst) | H₂ | 4-Chlorodecane | Decane |
| Rh/Al₂O₃ | H₂ | 4-Chlorodecane | Decane (reduced amounts) |
Reductive Dechlorination Mechanisms
Reductive dechlorination involves the removal of a chlorine atom and its replacement with a hydrogen atom. This can be achieved through various chemical and biological methods.
Chemical Reduction: A number of chemical reagents can effect the reductive dechlorination of alkyl halides. For an allylic chloride like this compound, the C-Cl bond is activated towards reduction. Reagents such as sodium cyanoborohydride in the presence of stannous chloride have been shown to selectively reduce tertiary, allyl, and benzyl (B1604629) halides. Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor molecule in place of hydrogen gas. For instance, palladium on carbon with a hydrogen donor like ammonium (B1175870) formate (B1220265) could potentially achieve reductive dechlorination.
Biological Reductive Dechlorination: In the context of environmental remediation, certain anaerobic bacteria are capable of carrying out reductive dechlorination. This process, known as dehalorespiration, involves the use of chlorinated organic compounds as electron acceptors. While this is a well-established process for many chlorinated contaminants, its specific applicability to this compound would depend on the enzymatic machinery of the microbial community present. The process typically involves the sequential removal of chlorine atoms.
The product of the complete reductive dechlorination of this compound would be dec-5-ene. If both hydrogenation and reductive dechlorination occur, the final product would be decane.
| Method | Reagent/System | Expected Product |
|---|---|---|
| Chemical Reduction | NaBH₃CN, SnCl₂ | Dec-5-ene |
| Catalytic Transfer Hydrogenation | Pd/C, HCO₂NH₄ | Dec-5-ene |
| Biological Reduction | Anaerobic bacteria (e.g., Dehalococcoides) | Dec-5-ene |
Advanced Spectroscopic Analysis for Structural and Conformational Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org This technique is particularly useful for identifying conjugated systems and other light-absorbing groups known as chromophores. msu.edushu.ac.uk
In 4-Chlorodec-5-ene, the primary chromophores are the C=C double bond and the chlorine atom. The chlorine atom possesses non-bonding valence-shell electrons (n electrons). The relevant electronic transitions for this molecule are σ → σ, π → π, and n → σ*. shu.ac.uk
σ → σ* transitions involve electrons in sigma bonds and require high energy, thus they occur in the far UV region (typically <200 nm) and are often not observed with standard spectrophotometers. libretexts.org
π → π* transitions involve the electrons in the C=C double bond. For an isolated alkene, this transition also occurs at a wavelength below 200 nm. msu.edu
n → σ* transitions involve the non-bonding electrons of the chlorine atom being promoted to an antibonding sigma orbital (σ*) of the C-Cl bond. These transitions for chloroalkanes typically occur in the 150-250 nm range. shu.ac.uk
Due to the lack of extended conjugation in this compound, strong absorptions in the routine UV-Vis region (200-800 nm) are not expected. The absorption maxima (λmax) for the relevant transitions would likely fall below the 200 nm cutoff of most standard instruments. msu.edu
| Transition | Chromophore | Expected λmax (nm) |
| n → σ | C-Cl | ~175 |
| π → π | C=C | ~180 |
This table presents estimated absorption maxima based on typical values for isolated chromophores.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides information about the molecular weight of a compound and, through fragmentation analysis, can be used to deduce its structure. msu.edu
High-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places, allowing for the determination of the "exact mass" of a molecule and its ions. biocompare.com This high precision enables the unambiguous determination of a molecule's elemental composition, as different combinations of atoms will have unique exact masses. msu.edu
For this compound, HRMS would be able to distinguish its molecular formula (C₁₀H₁₉Cl) from other formulas with the same nominal mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern: the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. HRMS would clearly resolve the molecular ion peaks for [C₁₀H₁₉³⁵Cl]⁺ and [C₁₀H₁₉³⁷Cl]⁺, separated by approximately 2 Da.
| Isotopologue | Formula | Calculated Exact Mass (Da) | Relative Abundance |
| M | C₁₀H₁₉³⁵Cl | 174.1226 | 100% |
| M+2 | C₁₀H₁₉³⁷Cl | 176.1197 | ~32% |
This table shows the calculated exact masses and expected relative abundances for the two major isotopologues of the molecular ion of this compound.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are mass analyzed. wikipedia.orgnationalmaglab.org This process provides detailed information about the structure of the precursor ion. uab.edu The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). uab.edu
For this compound, the molecular ion (m/z 174 for the ³⁵Cl isotope) would be selected as the precursor ion. Fragmentation would likely proceed through several pathways characteristic of haloalkenes. Key fragmentation events would include:
Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 139, corresponding to the C₁₀H₁₉⁺ carbocation.
Loss of HCl: A common fragmentation pathway for chloroalkanes, leading to a C₁₀H₁₈⁺• radical cation at m/z 138.
Allylic cleavage: Cleavage of the C-C bonds adjacent to the double bond is favorable. This could lead to the loss of a propyl radical (•C₃H₇) or a pentyl radical (•C₅H₁₁), resulting in fragment ions that help to locate the position of the double bond and the chlorine atom. For example, cleavage of the C₃-C₄ bond would yield a resonance-stabilized allylic carbocation.
The analysis of these and other fragment ions in the MS/MS spectrum allows for the reconstruction of the original molecular structure, confirming the positions of the chlorine atom and the double bond within the decene chain.
Theoretical and Computational Studies of 4 Chlorodec 5 Ene
Molecular Mechanics and Molecular Dynamics Simulations
Simulation of Molecular Behavior and Interactions
The molecular behavior and intermolecular interactions of 4-Chlorodec-5-ene can be extensively studied using molecular dynamics (MD) simulations. These simulations provide a dynamic picture of the molecule's conformational landscape and its interactions with surrounding molecules or a solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can predict how the molecule will behave over time, offering insights into its flexibility, preferred shapes, and interaction energies.
Intermolecular interactions are crucial for understanding the bulk properties of this compound. These interactions are primarily governed by van der Waals forces, including London dispersion forces and dipole-dipole interactions. The chlorine atom introduces a dipole moment into the molecule, leading to stronger dipole-dipole interactions than would be present in the corresponding alkene. MD simulations can quantify these interactions, providing data on radial distribution functions to understand the local ordering of molecules in a liquid state.
Table 1: Simulated Intermolecular Interaction Energies for this compound in a Model Solvent
| Interaction Type | Average Energy (kJ/mol) |
| Van der Waals | -25.8 |
| Electrostatic | -8.5 |
| Total Non-bonded | -34.3 |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of molecular dynamics simulations for a molecule like this compound.
Reaction Pathway Analysis using Computational Chemistry
Computational chemistry provides powerful tools to investigate the potential reaction pathways of this compound, including its synthesis and degradation. Density Functional Theory (DFT) is a widely used method for these studies as it offers a good balance between accuracy and computational cost.
Transition State Characterization and Activation Energy Calculation
For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.
For example, a potential reaction of this compound is the elimination of HCl to form a diene. Computational methods can model this reaction by identifying the transition state structure where the C-H and C-Cl bonds are partially broken and the new π-bond is partially formed. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. Once the transition state and reactant energies are known, the activation energy can be calculated.
Table 2: Calculated Activation Energies for a Hypothetical Elimination Reaction of this compound
| Computational Method | Basis Set | Activation Energy (kJ/mol) |
| B3LYP | 6-31G(d) | 150 |
| M06-2X | 6-311+G(d,p) | 142 |
| CCSD(T) | aug-cc-pVTZ | 135 |
Note: This data is illustrative and represents typical values obtained from computational studies on similar chloroalkenes.
Mechanistic Insights into Synthesis and Degradation Pathways
Computational chemistry can elucidate the detailed mechanisms of how this compound is formed and how it degrades. For instance, the synthesis of this compound could involve the addition of HCl to dec-4-ene or dec-5-ene (B1669984). Computational modeling can explore the regioselectivity of this reaction, predicting whether the chlorine atom will preferentially add to the C4 or C5 position by comparing the energies of the possible carbocation intermediates.
Degradation pathways, such as oxidation or hydrolysis, can also be modeled. For example, the reaction with hydroxyl radicals in the atmosphere is a common degradation pathway for volatile organic compounds. Computational studies can map out the potential energy surface for the reaction of this compound with an OH radical, identifying the most likely reaction sites and the subsequent reaction products. The degradation of chloroalkanes and chloroalkenes can also occur through enzymatic pathways, which can be studied using combined quantum mechanics/molecular mechanics (QM/MM) methods.
Stereochemical Predictions and Stereoisomer Energy Profiles
This compound can exist as multiple stereoisomers due to the presence of a stereocenter at the C4 position and the potential for E/Z isomerism at the C5-C6 double bond. This gives rise to four possible stereoisomers: (4R, 5E), (4S, 5E), (4R, 5Z), and (4S, 5Z).
Computational chemistry can be used to predict the relative stabilities of these stereoisomers by calculating their ground state energies. These calculations typically involve geometry optimization of each isomer followed by a single-point energy calculation at a high level of theory. The relative energies of the stereoisomers determine their equilibrium populations.
Furthermore, computational methods can be used to generate energy profiles for the interconversion of these stereoisomers, for example, through rotation around the C4-C5 single bond or through a catalyzed isomerization of the double bond. These energy profiles provide insight into the flexibility of the molecule and the barriers to conformational and configurational changes.
Table 3: Calculated Relative Energies of this compound Stereoisomers
| Stereoisomer | Relative Energy (kJ/mol) |
| (4R, 5E) | 0.0 |
| (4S, 5E) | 0.0 |
| (4R, 5Z) | 5.2 |
| (4S, 5Z) | 5.2 |
Note: This is a hypothetical table illustrating that the E-isomers are generally more stable than the Z-isomers due to reduced steric hindrance, and that enantiomers have identical energies.
Environmental Degradation Pathways and Mechanisms
Microbial Biodegradation of Chloroalkenes
Microbial biodegradation is a key process in the natural attenuation of chlorinated alkenes in contaminated environments. oup.com Diverse groups of bacteria have evolved metabolic and co-metabolic capabilities to utilize these compounds as sources of carbon and energy or as electron acceptors. oup.com For a larger molecule like 4-Chlorodec-5-ene, these processes are influenced by its chemical structure, including the length of the carbon chain and the position of the chlorine atom and the double bond.
Under aerobic conditions, the primary mechanism for the initial breakdown of chloroalkenes is oxidation, often carried out as a co-metabolic process. oup.comresearchgate.net This means that the enzymes responsible for the degradation are produced by bacteria growing on other primary substrates, such as hydrocarbons (e.g., methane (B114726), toluene), but these enzymes can fortuitously act on the chloroalkene. oup.comoup.com
The key enzymes initiating the aerobic degradation of alkenes and chloroalkenes are monooxygenases and dioxygenases. oup.comresearchgate.net These enzymes incorporate one or two atoms of oxygen into their substrates, respectively, making the molecule more susceptible to further breakdown.
Monooxygenases : Aerobic bacteria that grow on hydrocarbons often use monooxygenase enzymes to initiate degradation. oup.com Enzymes like alkene monooxygenase (AMO), soluble methane monooxygenase (sMMO), and toluene (B28343) monooxygenase (TMO) have a broad substrate range and can oxidize a variety of chloroalkenes. oup.comasm.orgnih.gov For instance, several organisms producing toluene monooxygenase have been shown to degrade chloroalkenes with carbon chain lengths from three to eight. researchgate.netasm.orgscilit.comnih.gov These enzymes attack the double bond of the chloroalkene. oup.com
Dioxygenases : Aromatic dioxygenases, such as toluene dioxygenase (TDO), are also capable of oxidizing chloroalkenes. genome.jp These enzymes, which typically act on aromatic compounds like toluene and benzene, can co-metabolically degrade some chlorinated alkenes by adding two hydroxyl groups across the double bond. genome.jpgenome.jp
The table below summarizes key oxidative enzymes involved in chloroalkene degradation.
Table 1: Key Aerobic Enzymes in Chloroalkene Degradation| Enzyme Class | Specific Enzyme Example | Typical Substrate(s) | Action on Chloroalkene | Reference(s) |
|---|---|---|---|---|
| Monooxygenases | Alkene Monooxygenase (AMO) | Ethene, Propylene | Epoxidation of the double bond | oup.comnih.gov |
| Toluene Monooxygenase (TMO) | Toluene, Alkenes (C3-C8) | Epoxidation of the double bond | researchgate.netasm.orgnih.gov | |
| Soluble Methane Monooxygenase (sMMO) | Methane, Trichloroethylene (B50587) | Epoxidation of the double bond | asm.org | |
| Dioxygenases | Toluene Dioxygenase (TDO) | Toluene, Chlorobenzene | Dihydroxylation of the double bond | genome.jpgenome.jp |
The oxidation of the carbon-carbon double bond in a chloroalkene by a monooxygenase results in the formation of a highly reactive epoxide intermediate. oup.comresearchgate.netasm.org In the case of this compound, an aerobic monooxygenase would likely attack the C5-C6 double bond to form 4-chloro-5,6-epoxydecane.
This chlorinated epoxide is unstable and can undergo several transformations:
Spontaneous Breakdown : The epoxide can break down chemically without further enzymatic action. oup.com
Enzymatic Hydrolysis : Enzymes such as epoxide hydrolases can add water to the epoxide ring, opening it to form a diol.
Further Oxidation : The initial breakdown products can be further metabolized by the cell, potentially leading to complete mineralization to carbon dioxide and chloride ions. oup.com
However, the reactive nature of these epoxides can also be toxic to the microbial cells producing them, which can sometimes inhibit the degradation process. nih.govresearchgate.net
In anaerobic (oxygen-free) environments, the primary degradation pathway for chlorinated compounds is reductive dechlorination. oup.comwisc.edu In this process, the chloroalkene serves as an electron acceptor, and the chlorine atom is removed and replaced with a hydrogen atom. wikipedia.org This process is a form of anaerobic respiration known as "chlororespiration." nih.gov
The central mechanism in anaerobic degradation is the cleavage of the carbon-chlorine bond, a process known as dehalogenation.
Reductive Dehalogenases (RDases) : This process is catalyzed by specific enzymes called reductive dehalogenases. researchgate.netasm.orgnih.gov These enzymes are often complex, containing a corrinoid (vitamin B12-like) cofactor and iron-sulfur clusters that are essential for the electron transfer reactions that lead to the removal of chlorine. researchgate.netmpg.de
Hydrogenolysis : The most common type of reductive dechlorination is hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom. wikipedia.org For this compound, this would result in the formation of dec-5-ene (B1669984) and a chloride ion.
Electron Donors : This process requires a source of electrons (an electron donor), which is typically hydrogen (H₂) or simple organic compounds like acetate (B1210297) and lactate, often produced by other fermentative bacteria in the microbial community. wisc.edunih.govbesjournal.com
The table below describes key enzyme systems in anaerobic degradation.
Table 2: Key Anaerobic Enzyme Systems in Chloroalkene Degradation| Process | Key Enzyme Family | Cofactors | Mechanism | Reference(s) |
|---|---|---|---|---|
| Reductive Dechlorination | Reductive Dehalogenases (RDases) | Corrinoid (Vitamin B12), Iron-Sulfur Clusters | Catalyzes the removal of chlorine and its replacement with hydrogen. | researchgate.netasm.orgmpg.de |
| Hydrogenolysis | Reductive Dehalogenases (RDases) | Corrinoid, [4Fe-4S] clusters | The C-Cl bond is cleaved, and a C-H bond is formed. | wikipedia.orgresearchgate.net |
The degradation of complex pollutants like chloroalkenes is rarely accomplished by a single microbial species. Instead, it is often carried out by synergistic microbial consortia where different species perform different steps of the degradation pathway. frontiersin.orgfrontiersin.org
Aerobic Strains :
Xanthobacter sp. : Strains like Xanthobacter Py2, when grown on propylene, produce an alkene monooxygenase that can co-metabolize and degrade a range of chlorinated alkenes. nih.gov
Mycobacterium sp. : Certain Mycobacterium species, such as Mycobacterium vaccae JOB-5, are known to degrade various pollutants, including some chloroalkenes, via monooxygenase enzymes. nih.govasm.org
Pseudomonas sp. : Toluene-degrading Pseudomonas strains, like Pseudomonas mendocina KR1, express toluene monooxygenases that are effective in oxidizing alkenes and chloroalkenes. researchgate.netasm.orgnih.gov
Anaerobic Strains and Consortia :
Dehalococcoides mccartyi : This is the most well-known group of bacteria capable of complete reductive dechlorination of highly chlorinated ethenes to non-toxic ethene. nih.gov They are specialists that depend on this process for energy. wisc.edu
Dehalobacter, Desulfitobacterium, Sulfurospirillum : These genera also contain species capable of reductive dechlorination, although they may not always carry the process to completion. researchgate.netnih.gov
Methanotrophic Consortia : In some environments, consortia of methane-oxidizing bacteria (methanotrophs) and other heterotrophs can effectively degrade chloroalkanes and chloroethenes. nih.gov
The table below lists some of the key microbial players in chloroalkene degradation.
Table 3: Microorganisms Involved in Chloroalkene Degradation| Microorganism/Group | Environment | Key Enzyme(s) | Role in Degradation | Reference(s) |
|---|---|---|---|---|
| Xanthobacter sp. | Aerobic | Alkene Monooxygenase | Co-metabolic degradation of chloroalkenes. | nih.gov |
| Pseudomonas sp. | Aerobic | Toluene Monooxygenase | Co-metabolic epoxidation of chloroalkenes. | researchgate.netasm.org |
| Mycobacterium sp. | Aerobic | Alkene Monooxygenase | Co-metabolic degradation of chloroalkenes. | nih.govasm.org |
| Dehalococcoides mccartyi | Anaerobic | Reductive Dehalogenases | Specialized in chlororespiration, complete dechlorination. | nih.gov |
| Dehalobacter sp. | Anaerobic | Reductive Dehalogenases | Reductive dechlorination of chloroalkanes. | researchgate.netnih.gov |
| Methanotrophic Consortia | Aerobic | Methane Monooxygenase | Co-metabolism of chlorinated hydrocarbons. | nih.gov |
Abiotic Degradation Mechanisms
Hydrolysis Pathways of Vinyl Chlorides
The structure of a chlorinated alkene is paramount in determining its susceptibility to hydrolysis. Vinyl chlorides, where a chlorine atom is directly attached to a carbon of the double bond, are generally resistant to hydrolysis under typical environmental conditions. toxicdocs.orgepa.gov The C-Cl bond in vinyl chloride, for instance, has a partial double bond character due to the delocalization of chlorine's lone pair electrons, making it stronger and less prone to breaking. quora.com Furthermore, the formation of a carbocation on an sp2 hybridized carbon during a potential SN1 reaction is energetically unfavorable, hindering this pathway. quora.com Consequently, hydrolysis is not considered a significant degradation process for vinyl chloride in aquatic environments. toxicdocs.orgcdc.gov
In stark contrast, this compound is an allylic chloride, not a vinylic one. In allylic chlorides, the chlorine atom is bonded to an sp3-hybridized carbon adjacent to a carbon-carbon double bond. This structural difference drastically increases the rate of hydrolysis. quora.comdoubtnut.com Allyl chlorides readily undergo hydrolysis, primarily through an SN1 mechanism, because the resulting allylic carbocation intermediate is stabilized by resonance. quora.comdoubtnut.com The positive charge is delocalized over two carbon atoms, which significantly lowers the activation energy for the reaction. quora.com Studies on various methyl-substituted allyl chlorides confirm that the hydrolysis mechanism can range from a pure SN1 to a borderline SN2 character, depending on the specific substitution pattern. cdnsciencepub.comcdnsciencepub.comresearchgate.net Given its structure, this compound is expected to follow this pattern of enhanced hydrolytic activity, readily forming 4-decen-5-ol.
Table 1: Comparison of Hydrolysis Mechanisms
| Compound Type | Chlorine Position | Carbocation Intermediate | Stability | Hydrolysis Reactivity | Mechanism |
|---|---|---|---|---|---|
| Vinyl Chloride | Attached to C=C | Vinyl carbocation | Unstable | Low | Reluctant |
Oxidative Chemical Transformations in Environmental Media
Chemical oxidation is a major abiotic pathway for the transformation of chlorinated alkenes in air, water, and soil. geoengineer.orgmdpi.com This process is driven by highly reactive species, known as oxidants, that can break down contaminant molecules into less harmful substances. geoengineer.org
In the atmosphere, besides hydroxyl radicals (•OH), ozone (O3) and chlorine radicals (Cl•) are key oxidants. researchgate.netrsc.org Chlorine radicals are particularly potent and can react with some hydrocarbons, including substituted aromatics, more rapidly than •OH radicals. rsc.orgnih.gov The oxidation of chlorinated ethenes by these radicals leads to a variety of products. toxicdocs.orgrsc.org
In aquatic and soil environments, abiotic degradation can be facilitated by certain minerals. nih.govnih.gov Iron-bearing minerals such as pyrite, magnetite, and various clays (B1170129) have been shown to degrade chlorinated ethenes like tetrachloroethene (PCE) and trichloroethylene (TCE). nih.govmicrobe.com These reactions often involve reductive dechlorination. nih.govepa.gov Additionally, advanced oxidation processes (AOPs), which generate powerful oxidants like •OH radicals, are used in remediation. tandfonline.comcore.ac.uk The Fenton reaction, which uses hydrogen peroxide and an iron catalyst, is one such method that can effectively degrade chlorinated compounds. unizar.esresearchgate.net Oxygenation of reduced iron-bearing minerals in environments with fluctuating redox conditions can also produce hydroxyl radicals, leading to the oxidation of contaminants like TCE. nih.gov These oxidative pathways are plausible degradation routes for this compound, contributing to its transformation in various environmental compartments.
Isotope Fractionation Studies in Degradation Processes
Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for investigating the sources and degradation pathways of environmental contaminants, including chlorinated solvents. researchgate.net This analytical technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within a specific compound. During chemical or biological degradation reactions, molecules containing lighter isotopes (¹²C, ³⁵Cl) tend to react slightly faster than those with heavier isotopes (¹³C, ³⁷Cl). csic.es This phenomenon, known as the kinetic isotope effect, leads to a progressive enrichment of the heavier isotopes in the remaining, undegraded fraction of the contaminant. csic.es By tracking these isotopic shifts, researchers can identify and quantify the extent of degradation in the field. researchgate.net
Carbon and Chlorine Isotope Effects as Mechanistic Probes
The analysis of both carbon and chlorine isotopes, known as dual-isotope or 2D-CSIA, provides even more detailed mechanistic information than single-element analysis. nih.gov Different degradation reactions (e.g., oxidation, reductive dechlorination) cleave different bonds, resulting in characteristic patterns of isotope fractionation for each element. nih.gov
The magnitude of the isotope effect is expressed as an enrichment factor (ε), with distinct values for carbon (εC) and chlorine (εCl) for a given reaction. csic.esnih.gov For example, laboratory studies on the microbial degradation of TCE reported εC and εCl values of -8.8‰ and -3.5‰, respectively. nih.gov
Furthermore, the ratio of the enrichment factors (Λ = εCl/εC) is often diagnostic of a specific reaction mechanism. nih.gov For the microbial degradation of PCE and TCE, Λ values of approximately 0.35 to 0.37 have been observed. nih.gov In contrast, physical processes like diffusion and sorption generally cause much smaller isotope fractionation compared to chemical reactions, although they cannot always be neglected. researchgate.netuwaterloo.ca While no isotope fractionation data exist for this compound, the principles of CSIA could be applied to distinguish between its potential degradation pathways, such as hydrolysis versus oxidation, should such studies be undertaken.
Table 2: Isotope Enrichment Factors for Degradation of Selected Chlorinated Ethenes
| Compound | Degradation Process | εC (‰) | εCl (‰) | Λ (εCl/εC) | Reference |
|---|---|---|---|---|---|
| Tetrachloroethene (PCE) | Microbial Degradation | -5.6 ± 0.7 | -2.0 ± 0.5 | 0.35 ± 0.11 | nih.gov |
| Trichloroethylene (TCE) | Microbial Degradation | -8.8 ± 0.2 | -3.5 ± 0.5 | 0.37 ± 0.11 | nih.gov |
Derivatization Strategies for Analytical and Synthetic Applications
Pre-column and Post-column Derivatization for Enhanced Chromatographic Detection
Derivatization in chromatography is a technique used to modify an analyte to enhance its detection or separation. For a compound like 4-chlorodec-5-ene, which lacks a strong chromophore or fluorophore, derivatization is crucial for sensitive detection by UV-Vis or fluorescence detectors.
Strategies for Mass Spectrometry Signal Enhancement
While mass spectrometry (MS) can directly detect this compound, derivatization can improve ionization efficiency and produce characteristic fragment ions, aiding in identification and quantification.
Epoxidation followed by reaction with a nucleophile: The double bond of this compound can be epoxidized using an agent like meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide is highly reactive and can be opened by a nucleophile that imparts a positive charge, enhancing ionization in electrospray ionization (ESI)-MS. For instance, reaction with a tertiary amine like trimethylamine (B31210) would yield a quaternary ammonium (B1175870) derivative.
Reaction with thiol-containing reagents: The chlorine atom can be displaced by a thiol-containing reagent, such as cysteine or a derivative. The presence of the thiol group can improve ionization and provides a specific tag for targeted analysis.
Strategies for UV-Vis and Fluorescence Detection
To make this compound detectable by UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore must be introduced into the molecule.
For UV-Vis Detection: A common strategy involves nucleophilic substitution of the chlorine atom with a reagent containing a chromophore. For example, reaction with a phenoxide or a substituted aniline (B41778) could introduce an aromatic ring, rendering the derivative detectable by UV.
For Fluorescence Detection: For higher sensitivity, a fluorescent tag can be attached. Reagents like dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) are not directly applicable as they react with amines or hydroxyl groups. However, the chlorine could be substituted by a nucleophile that contains a functional group amenable to reaction with a fluorescent tag. For example, substitution with ethanolamine (B43304) would introduce a primary amine that can then be labeled with dansyl chloride.
Functional Group Interconversions for Synthetic Transformations
The chloroalkene moiety in this compound offers two primary sites for synthetic modification: the carbon-chlorine bond and the carbon-carbon double bond.
Conversion of C-Cl bond to other functionalities
The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles in an S(_N)2 or S(_N)1 reaction, depending on the reaction conditions and the substrate's stereochemistry.
| Nucleophile | Product Functional Group | Example Reagent |
| Hydroxide (B78521) | Alcohol | Sodium hydroxide |
| Alkoxide | Ether | Sodium methoxide |
| Cyanide | Nitrile | Sodium cyanide |
| Azide | Azide | Sodium azide |
| Carboxylate | Ester | Sodium acetate (B1210297) |
Reactions involving the alkene moiety for new derivatives
The double bond in this compound can undergo various addition reactions.
| Reaction Type | Reagents | Product Functional Group |
| Hydrogenation | H(_2), Pd/C | Alkane (4-chlorodecane) |
| Halogenation | Br(_2) | Dihaloalkane (4-chloro-5,6-dibromodecane) |
| Hydrohalogenation | HBr | Dihaloalkane (e.g., 4-chloro-6-bromodecane) |
| Epoxidation | mCPBA | Epoxide (4-chloro-5,6-epoxydecane) |
| Dihydroxylation | OsO(_4), NMO | Diol (4-chloro-5,6-dihydroxydecane) |
Chiral Derivatization for Enantiomeric Excess Determination
Since this compound is a chiral molecule (due to the stereocenter at C4 and the potential for E/Z isomerism around the double bond), determining the enantiomeric excess is important. This is typically achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using achiral chromatography (GC or HPLC).
CDAs for the Alkene: Chiral reagents can react with the double bond to form diastereomeric products. For instance, chiral epoxidizing agents (like those used in the Sharpless epoxidation) could be employed.
CDAs after Conversion: A more common approach would be to first convert the C-Cl bond to a more reactive functional group, such as an alcohol. The resulting alcohol can then be esterified with a chiral carboxylic acid (e.g., Mosher's acid) or its acid chloride. The resulting diastereomeric esters can then be analyzed by NMR or chromatography to determine the enantiomeric excess of the original this compound.
Q & A
Q. What safety protocols are critical when handling this compound in oxidative environments?
- Methodological Answer : Chlorinated alkenes can form toxic byproducts (e.g., dioxins) under high heat. Use fume hoods, explosion-proof equipment, and real-time gas sensors (e.g., PID for volatile organics). Pre-screen reactions for exothermic risks via DSC and adhere to GHS hazard codes from safety data sheets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
